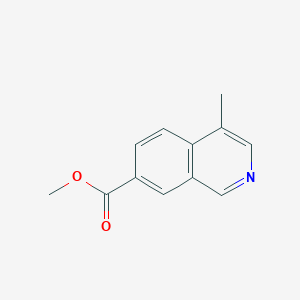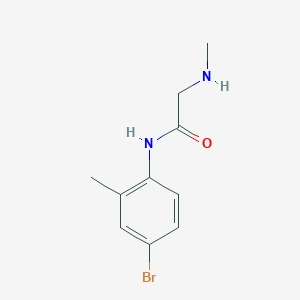![molecular formula C10H10F2OS B13175136 3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one](/img/structure/B13175136.png)
3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one is an organic compound with the molecular formula C₁₀H₁₀F₂OS It is characterized by the presence of a difluorophenyl group attached to a sulfanyl group, which is further connected to a butanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one typically involves the reaction of 2,4-difluorothiophenol with a suitable butanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted difluorophenyl derivatives.
Applications De Recherche Scientifique
3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its difluorophenyl and sulfanyl groups. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to identify the precise molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one
- 3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one
Uniqueness
3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the sulfanyl group also adds to its distinctiveness, providing opportunities for various chemical modifications and applications .
Propriétés
Formule moléculaire |
C10H10F2OS |
|---|---|
Poids moléculaire |
216.25 g/mol |
Nom IUPAC |
3-(2,4-difluorophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H10F2OS/c1-6(13)7(2)14-10-4-3-8(11)5-9(10)12/h3-5,7H,1-2H3 |
Clé InChI |
QJMJTYCXQRRHLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C)SC1=C(C=C(C=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



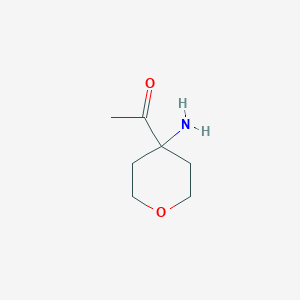
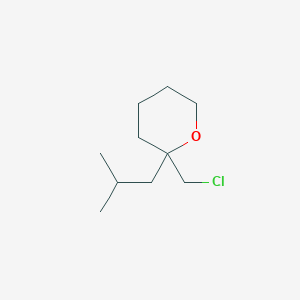
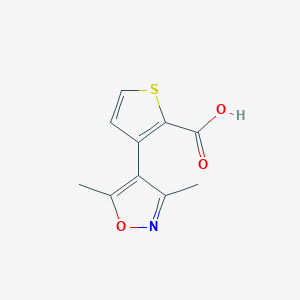
![tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate](/img/structure/B13175103.png)
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B13175107.png)
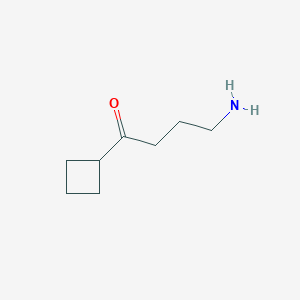
![1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol](/img/structure/B13175126.png)
![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate](/img/structure/B13175131.png)
![8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13175143.png)

